(R)-1,1,1-Trifluoro-3-methyl-2-butylamine hydrochloride
Description
Structural Optimization of Ht-Cc552 for Carbene Transfer Activity
The cytochrome c552 scaffold from Hydrogenobacter thermophilus (Ht-Cc552) has emerged as a versatile platform for catalyzing abiological carbene transfer reactions. Initial studies revealed that wild-type Ht-Cc552 exhibits negligible activity in N–H insertion reactions involving acceptor–acceptor diazo reagents such as ethyl 2-diazotrifluoropropanoate (EtDTP). However, rational mutagenesis of the heme-binding pocket significantly enhanced catalytic performance. The M59G mutation, which removes a methionine residue coordinating the heme iron, increased reaction yields from 0% to 33% while introducing modest enantioselectivity (64:36 er). Subsequent rounds of directed evolution incorporating G50T, P60E, and Q62R substitutions further improved both activity and stereocontrol, enabling total turnovers (TTN) of up to 752 and enantiomeric ratios (er) of 95:5 for α-trifluoromethyl amine products.
Key structural features contributing to enhanced performance include:
- Redox potential modulation : The heme c cofactor in Ht-Cc552 exhibits a redox potential of +250 mV vs SHE, compared to +60 mV for myoglobin-based systems, facilitating activation of electron-deficient diazo reagents.
- Cavity engineering : The Q62R mutation introduces a positively charged arginine residue that stabilizes the trifluoromethyl group via electrostatic interactions with the heme-bound carbene intermediate.
Enantioselectivity Control Through Protein-Substrate Interactions
Enantioselectivity in Ht-Cc552-catalyzed reactions arises from precise positioning of the carbene intermediate within the engineered active site. Computational docking studies of the G50T,M59G,P60E,Q62R variant revealed distinct binding modes for pro-R and pro-S configurations of the heme-iron-carbene complex:
| Configuration | Binding Energy (REU) | Key Interactions |
|---|---|---|
| pro-R | -207.24 | Arg62–CF3 (3 Å), Thr50–benzyl ester (3 Å) |
| pro-S | -205.61 | Glu60–Arg62 salt bridge (5 Å), solvent exposure |
The pro-R configuration benefits from hydrophobic packing between Thr50 and the diazo reagent's ester group, while the pro-S orientation suffers from partial solvent exposure. This energy difference of 1.63 REU correlates with experimental observations of 95:5 er favoring the R-enantiomer when using benzyl 2-diazotrifluoropropanoate (BnDTP).
Structure
3D Structure of Parent
Properties
IUPAC Name |
(2R)-1,1,1-trifluoro-3-methylbutan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10F3N.ClH/c1-3(2)4(9)5(6,7)8;/h3-4H,9H2,1-2H3;1H/t4-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBDZKNFDWWBZJN-PGMHMLKASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(F)(F)F)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(F)(F)F)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1389320-34-6 | |
| Record name | 2-Butanamine, 1,1,1-trifluoro-3-methyl-, hydrochloride (1:1), (2R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1389320-34-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1,1,1-Trifluoro-3-methyl-2-butylamine hydrochloride typically involves the introduction of the trifluoromethyl group into the molecular structure. This can be achieved through various methods, including transition metal-mediated trifluoromethylation reactions. These reactions often utilize reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation to obtain the hydrochloride salt form of the compound .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The amine group in (R)-1,1,1-Trifluoro-3-methyl-2-butylamine hydrochloride acts as a nucleophile, enabling reactions with electrophiles such as alkyl halides or acylating agents. For example:
-
Alkylation : Reacts with benzyl bromide in dichloromethane at 20–50°C to form N-benzyl derivatives.
-
Acylation : Forms amides when treated with acetyl chloride or benzoyl chloride under basic conditions.
The trifluoromethyl group stabilizes intermediate carbocations, enhancing reaction rates in SN1-type mechanisms .
Elimination Reactions
Under basic conditions, the compound undergoes elimination to form alkenes or imines:
-
Dehydrohalogenation : Heating with potassium tert-butoxide in THF eliminates HCl, yielding 1,1,1-trifluoro-3-methyl-2-butene as the major product .
-
Byproduct Formation : Competing elimination pathways can produce bis(trifluoroisopropyl)amine (~0.65% byproduct) .
Oxidation Reactions
The tertiary carbon adjacent to the amine group is susceptible to oxidation:
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| KMnO₄ (acidic) | 80°C, 6 hrs | Ketone derivative | 58% |
| H₂O₂/Fe(II) | RT, 2 hrs | N-Oxide | 72% |
Strong oxidizers like KMnO₄ preferentially target the C–H bond β to the amine, while milder agents oxidize the amine itself .
Amination and Catalytic Reactions
The compound participates in catalytic amination processes:
-
Buchwald-Hartwig Coupling : Reacts with aryl halides using palladium catalysts to form C–N bonds. A study using Pd(OAc)₂/Xantphos achieved 85% yield for aryl amine derivatives .
-
Enantioselective Synthesis : Chiral ligands like (R)-BINAP preserve stereochemistry during cross-couplings, with enantiomeric excess (ee) >90%.
Solvent and Catalyst Effects
Reaction selectivity and efficiency depend on solvent polarity and catalyst choice:
| Reaction Type | Optimal Solvent | Catalyst | Selectivity |
|---|---|---|---|
| Alkylation | Dichloromethane | K₂CO₃ | 91.3% |
| Dehydrohalogenation | Toluene | KOtBu | 92.3% |
| Oxidation | Acetic acid | Fe(acac)₃ | 72% |
Polar aprotic solvents enhance nucleophilicity, while bulky bases improve elimination kinetics .
Mechanistic Considerations
-
Steric Effects : The trifluoromethyl group creates steric hindrance, slowing SN2 reactions but favoring SN1 pathways .
-
Electronic Effects : The –CF₃ group withdraws electrons, destabilizing transition states in nucleophilic attacks but stabilizing carbocation intermediates.
Biological Interactions
In pharmacological contexts, the compound modulates enzyme activity via hydrogen bonding with active-site residues. For example, it inhibits cytochrome P450 enzymes (IC₅₀ = 12 µM) due to fluorine’s electronegativity .
Stability and Storage
Scientific Research Applications
Medicinal Chemistry
(R)-1,1,1-Trifluoro-3-methyl-2-butylamine hydrochloride is utilized in the development of pharmaceutical compounds due to its unique trifluoromethyl group, which enhances the biological activity of drug candidates. The trifluoromethyl group is known to improve metabolic stability and lipophilicity, making it a valuable moiety in drug design.
Case Study :
A study demonstrated that incorporating the trifluoromethyl group into amine-based drugs resulted in increased efficacy against certain cancers. The compound was tested in vitro against various cancer cell lines, showing promising results in inhibiting cell proliferation .
Agricultural Chemistry
The compound serves as an intermediate in the synthesis of agrochemicals. Its ability to modify the properties of herbicides and pesticides has been explored to enhance their effectiveness and reduce environmental impact.
Data Table: Synthesis of Agrochemicals
| Compound Name | Application | Synthesis Method |
|---|---|---|
| Trifluoromethyl herbicide | Weed control | Reaction with this compound |
| Trifluoromethyl insecticide | Pest control | Coupling reactions with various aromatic compounds |
Material Sciences
In material sciences, this compound is investigated for its potential use in developing fluorinated polymers. These polymers exhibit unique thermal and chemical resistance properties.
Case Study :
Research indicated that polymers synthesized using this compound demonstrated improved mechanical properties compared to non-fluorinated counterparts. This has implications for applications requiring high-performance materials .
Mechanism of Action
The mechanism of action of ®-1,1,1-Trifluoro-3-methyl-2-butylamine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s ability to bind to certain receptors or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s closest analogues differ in stereochemistry, alkyl chain length, or substitution patterns. Below is a comparative analysis based on and :
| Compound Name | CAS No. | Molecular Formula | Similarity Score | Key Differences |
|---|---|---|---|---|
| (R)-1,1,1-Trifluoro-2-butylamine hydrochloride | 1212120-62-1 | C₄H₉ClF₃N | 0.83 | Shorter alkyl chain (butyl → propyl), reduced steric hindrance |
| (S)-1,1,1-Trifluoro-2-butylamine hydrochloride | 101054-96-0 | C₄H₉ClF₃N | 0.83 | Enantiomeric counterpart; potential differences in receptor binding |
| 1,1,1-Trifluoropropan-2-amine hydrochloride | 2968-32-3 | C₃H₇ClF₃N | 1.00 | Propane backbone lacking methyl substituent; lower molecular weight |
| (S)-2-Amino-3,3,3-trifluoropropan-1-ol hydrochloride | 1255946-09-8 | C₃H₇ClF₃NO | 0.79 | Hydroxyl group replaces amine; altered polarity and hydrogen-bonding capacity |
Stereochemical Impact
The R-enantiomer of 1,1,1-trifluoro-3-methyl-2-butylamine hydrochloride exhibits distinct biological activity compared to its S-enantiomer (CAS: 125353-44-8). For example, in receptor-binding assays, enantiomers can show >10-fold differences in IC₅₀ values due to chiral recognition in enzyme active sites . This underscores the importance of enantiomeric purity in drug development.
Fluorination Effects
Fluorinated analogues like 3,3,3-Trifluoropropan-1-amine hydrochloride (CAS: 2968-33-4) lack the methyl group at the third carbon, reducing steric bulk and altering pharmacokinetics. The trifluoromethyl group in the target compound enhances electronegativity and resistance to oxidative metabolism, extending half-life in vivo compared to non-fluorinated amines .
Commercial and Research Relevance
Biological Activity
(R)-1,1,1-Trifluoro-3-methyl-2-butylamine hydrochloride is a chiral amine compound that has garnered attention in various fields of biological research due to its unique structural features and potential pharmacological applications. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
- Molecular Formula : CHClFN
- Molecular Weight : 177.59 g/mol
- CAS Number : 1389320-34-6
- Purity : Minimum 95%
The trifluoromethyl group in the compound enhances its lipophilicity and metabolic stability, making it an interesting candidate for drug development and other applications in medicinal chemistry .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The trifluoromethyl group may enhance binding affinity to certain receptors or enzymes, potentially leading to:
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, which can modulate various biochemical pathways.
- Receptor Binding : It shows promise in binding to neurotransmitter receptors, influencing signal transduction pathways and potentially affecting neurological functions.
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Enzyme Inhibition | Potential inhibition of various enzymes |
| Receptor Binding | Interaction with neurotransmitter receptors |
| Therapeutic Potential | Investigated for applications in drug discovery |
Case Studies
- Neuropharmacology : Research has indicated that this compound may have neuroprotective effects. In studies involving transgenic mouse models, the compound demonstrated the ability to stabilize microtubules, which are crucial for neuronal health and function .
- Cancer Research : The compound has been explored as a potential therapeutic agent in cancer treatment. Its mechanism of action involves modulation of cellular pathways that are often dysregulated in cancerous cells. Preliminary findings suggest that it may enhance the efficacy of existing cancer therapies by targeting microtubule dynamics .
Detailed Research Findings
A series of experiments were conducted to evaluate the structure-activity relationship (SAR) of this compound. The findings highlighted its potency in stabilizing microtubules compared to other compounds in its class.
Table 2: Structure-Activity Relationship Data
| Compound | Acetylated α-Tubulin Levels (Fold Change) | Concentration (μM) |
|---|---|---|
| (R)-Trifluoro Amine | 2.5 | 10 |
| Control (DMSO) | 1.0 | - |
| Cevipabulin | 3.0 | 0.1 |
These results illustrate that this compound significantly increases acetylated α-tubulin levels at higher concentrations, indicating enhanced microtubule stability .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing (R)-1,1,1-Trifluoro-3-methyl-2-butylamine hydrochloride in laboratory settings?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination of trifluoromethyl precursors. For example, a protocol analogous to the synthesis in uses a coupling reaction with amines under inert conditions, followed by purification via silica gel column chromatography (e.g., 0–15% ethyl acetate in hexanes). Critical parameters include maintaining anhydrous conditions, controlling reaction temperature (0–25°C), and using chiral catalysts to preserve enantiomeric integrity. Post-synthesis, hydrochloride salt formation is achieved by treating the free base with HCl gas in diethyl ether .
Q. How should researchers characterize the enantiomeric purity of this compound?
- Methodological Answer : Enantiomeric purity is assessed using chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and a mobile phase of hexane/isopropanol (90:10) containing 0.1% trifluoroacetic acid. Optical rotation measurements ([α]D) at 589 nm and 20°C provide complementary data. For NMR-based analysis, chiral shift reagents like europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] can resolve enantiomeric signals. The molecular formula (C₅H₁₁ClF₃N) and weight (177.596 g/mol) from aid in calibrating analytical instruments .
Q. What are the key considerations for storing this compound to ensure stability?
- Methodological Answer : Store in airtight, light-resistant containers under inert gas (argon or nitrogen) at –20°C to prevent hydrolysis of the trifluoromethyl group. Desiccants (e.g., silica gel) should be used to avoid moisture absorption. Safety data sheets (SDS) for analogous compounds (e.g., ) recommend handling in fume hoods with PPE (nitrile gloves, lab coats) due to potential respiratory irritation .
Advanced Research Questions
Q. What strategies are effective in resolving data contradictions between theoretical and experimental NMR spectra?
- Methodological Answer : Discrepancies in ¹H/¹³C NMR shifts (e.g., predicted vs. observed methyl group signals) often arise from solvent effects, hydrogen bonding, or conformational dynamics. Use computational tools (e.g., DFT calculations with Gaussian 16) to simulate spectra under experimental conditions (solvent, temperature). Cross-validate with 2D NMR (COSY, HSQC) to assign ambiguous peaks. reports experimental ¹H NMR data (δ 1.03 ppm for methyl groups), which can be compared to theoretical predictions .
Q. How can researchers optimize reaction conditions to improve yield while maintaining enantiomeric excess (ee)?
- Methodological Answer : Systematic optimization via Design of Experiments (DoE) is recommended. Variables include temperature, solvent polarity (e.g., THF vs. DCM), and catalyst loading (e.g., Jacobsen’s catalyst for asymmetric synthesis). Monitor ee using inline chiral HPLC. For example, achieved 35% yield via controlled reagent stoichiometry (1:3 amine:substrate ratio) and low-temperature (–40°C) reaction conditions to minimize racemization .
Q. What advanced analytical techniques are recommended for detecting trace impurities in this compound?
- Methodological Answer : High-resolution LC-MS (Q-TOF) with electrospray ionization identifies impurities at ppm levels. For halogenated byproducts, ICP-MS detects residual chloride or fluoride. Orthogonal methods like ¹⁹F NMR (at 470 MHz) exploit the compound’s trifluoromethyl group to distinguish impurities. highlights impurity profiling for structurally similar hydrochlorides, emphasizing column selection (C18 for reverse-phase) and gradient elution .
Q. How can researchers mitigate challenges in chiral resolution during large-scale synthesis?
- Methodological Answer : Crystallization-induced dynamic resolution (CIDR) leverages differential solubility of enantiomers in chiral solvents (e.g., (R)-limonene). Alternatively, enzymatic resolution using lipases (e.g., Candida antarctica) selectively hydrolyzes one enantiomer. ’s discussion of chiral amines (e.g., (1S,2R)-dimethylamino derivatives) suggests using diastereomeric salt formation with tartaric acid for scalable separation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
